Cliotide T2
Description
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
GEFLKCGESCVQGECYTPGCSCDWPICKKN |
Origin of Product |
United States |
Structural Elucidation and Characterization of Cliotide T2
Primary Amino Acid Sequence Determination
The primary structure of Cliotide T2 was elucidated using a combination of enzymatic digestion and mass spectrometry techniques. nih.gov The process involved the S-alkylation of the peptide's cysteine residues, followed by digestion with enzymes such as trypsin or chymotrypsin. nih.gov The resulting peptide fragments were then analyzed by MALDI-TOF/TOF mass spectrometry to determine their sequences by interpreting the b- and y-ions generated during MS/MS fragmentation. nih.gov This approach, combined with cDNA sequencing and homology comparisons to other known cyclotides, established the primary amino acid sequence of this compound. nih.gov
The amino acid sequence for this compound is provided below.
| Name | Sequence | Molecular Weight (Da) |
|---|---|---|
| This compound | GEFLKCGESCVQGECYTPGCSCDWPICKKN | 3260 |
Disulfide Bond Connectivity and Cystine Knot Topology Analysis
A defining feature of cyclotides, including this compound, is the cyclic cystine knot (CCK) motif. This structure consists of three interconnected disulfide bonds that create a highly stable and constrained three-dimensional fold. spandidos-publications.comnih.gov
The disulfide bond connectivity of this compound was determined using a differential chemical modification strategy involving sequential S-reduction and S-alkylation. nih.govresearchgate.net This methodology was specifically applied to this compound to map its cystine linkages. nih.gov
The process began with the partial reduction of the native peptide using a mild reducing agent, Tris(2-carboxyethyl)phosphine (TCEP), at a low pH. nih.gov This step generates a mixture of peptide intermediates where one or two of the three disulfide bonds are broken. The newly freed thiol groups were then immediately alkylated (capped) with N-ethylmaleimide (NEM). nih.govresearchgate.net The resulting intermediates, possessing either one (1SS) or two (2SS) intact disulfide bonds, were separated by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
These isolated intermediates were then subjected to a second, complete reduction using a stronger reducing agent, dithiothreitol (B142953) (DTT), to break the remaining disulfide bonds. nih.gov The final set of released thiols was subsequently alkylated with a different reagent, iodoacetamide (B48618) (IAA). nih.gov By sequencing the resulting fully-alkylated peptide fragments with mass spectrometry, researchers could identify which cysteine residues were modified by NEM and which were modified by IAA, thereby revealing the original disulfide bond pairings. nih.gov
This disulfide mapping confirmed that this compound possesses the canonical cystine knot topology found in most cyclotides. nih.gov The six conserved cysteine residues (Cys) are linked in a I-IV, II-V, and III-VI pattern. researchgate.net In this arrangement, a ring is formed by two disulfide bonds (I-IV and II-V) and the connecting backbone segments, and this ring is threaded by the third disulfide bond (III-VI). researchgate.net
Disulfide Mapping Methodologies (e.g., S-reduction, S-alkylation)
Three-Dimensional Structural Characterization
The determination of the three-dimensional (3D) structure is crucial for understanding the function of peptides like this compound. For the cyclotide family, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is the standard technique for determining the 3D structures of small, soluble proteins and peptides like cyclotides. windows.net This method is particularly well-suited for cyclotides because their highly constrained and knotted structure ensures they remain well-folded and ordered in a solution state, which is a prerequisite for high-quality NMR analysis. windows.net
The process of structure determination by NMR involves measuring spatial proximities between protons using the nuclear Overhauser effect (NOE). researchgate.net A series of 2D or 3D NMR experiments are performed to assign all the proton signals to their specific locations in the peptide sequence. researchgate.net The collection of distance restraints derived from NOE data, along with dihedral angle restraints, is then used to calculate a family of 3D structures that are consistent with the experimental data. researchgate.net While a specific NMR-derived structure for this compound is not available in the Protein Data Bank (PDB), this is the established methodology used to solve the structures of its close relatives, such as the cyclotide Cter M, also from Clitoria ternatea. researchgate.net
In the absence of an experimentally determined structure, structural homology modeling is a reliable method for predicting the 3D conformation of a peptide. This approach is particularly effective for cyclotides due to their high degree of structural conservation. The process involves using the known 3D structures of related cyclotides, determined by NMR, as templates. pdbj.org A target sequence, such as that of this compound, is aligned with template sequences, and a model is built based on the conserved structural framework. pdbj.org
Furthermore, comparative analysis of the gene that encodes this compound provides significant structural and evolutionary insights. Research has revealed that cliotide precursors have a unique chimeric gene architecture. nih.govresearchgate.net Unlike cyclotide precursors in other plant families, the cliotide gene features an endoplasmic reticulum (ER) signal sequence followed directly by the mature cyclotide domain, which in turn is followed by a domain homologous to pea albumin-1 chain a. nih.govresearchgate.net This comparison of gene structure not only reinforces the classification of cliotides within the cyclotide family but also provides a basis for understanding their evolutionary origins. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Conformational Dynamics and Stability Research
The stability of this compound is a defining characteristic, stemming from its unique molecular architecture. Like other cyclotides, it possesses a head-to-tail cyclic peptide backbone which is further fortified by a cystine knot motif. smolecule.comebi.ac.uk This cyclic cystine knot (CCK) structure, an embedded ring formed by two disulfide bonds and their connecting backbone segments threaded by a third disulfide bond, confers exceptional resistance to thermal, chemical, and enzymatic degradation. ebi.ac.ukbiorxiv.orgnih.gov
Research has demonstrated the remarkable heat stability of cliotides, including T2, which can be extracted using boiling water without degradation. nih.gov The knotted arrangement of its three disulfide bonds (Cys I-IV, Cys II-V, Cys III-VI) is crucial for maintaining its three-dimensional fold and, consequently, its stability. biorxiv.orgnih.gov
Studies involving the disulfide mapping of this compound have not only confirmed its cystine knot connectivity but also provided insights into its unfolding mechanisms. nih.gov The process involved partially reducing the disulfide bonds with Tris(2-carboxyethyl)phosphine (TCEP) under acidic conditions to prevent scrambling, followed by alkylation of the free thiols. nih.govresearchgate.net Analysis of the resulting intermediates helped to understand the sequential unfolding process, highlighting the stability conferred by the disulfide bridges. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the three-dimensional structure of cyclotides. windows.net The highly constrained and knotted structure of peptides like this compound allows them to remain well-ordered in solution, making them ideal candidates for NMR analysis, which can elucidate their conformational dynamics. windows.net Furthermore, computational molecular dynamics (MD) simulations have been employed to study how cyclotides interact with and destabilize other molecular structures, such as amyloid-β protofibrils. These simulations show that cyclotides can bind stably and induce structural variations in target molecules, demonstrating a dynamic conformational adaptability while maintaining their core structural integrity. biorxiv.org
Table 1: Research Findings on this compound Stability
| Research Aspect | Method | Findings | Reference |
|---|---|---|---|
| Thermal Stability | Heat Extraction | This compound is exceptionally heat-stable, successfully extracted from Clitoria ternatea using boiling water. | nih.gov |
| Structural Stability | Disulfide Mapping & MS | The cyclic cystine knot (CCK) motif is the key structural element conferring high stability. | smolecule.comebi.ac.uknih.gov |
| Unfolding Pathway | Partial Reduction & Alkylation | Analysis of disulfide bond reduction intermediates provides information on the peptide's unfolding mechanism. | nih.gov |
| Conformational Analysis | Molecular Dynamics (MD) Simulation | Cliotides can bind stably to target molecules (e.g., Aβ fibrils) and destabilize their structure, indicating dynamic stability. | biorxiv.org |
| 3D Structure in Solution | Nuclear Magnetic Resonance (NMR) | The constrained, knotted structure is well-ordered in solution, making it suitable for detailed conformational analysis by NMR. | windows.net |
Classification of this compound within Cyclotide Subfamilies (e.g., Möbius vs. Bracelet)
The cyclotide family is broadly categorized into two main subfamilies: Möbius and bracelet. ebi.ac.ukfrontiersin.org This classification is based on a distinct structural feature within the peptide's backbone. frontiersin.org A third, smaller subfamily consists of trypsin inhibitors, which share the CCK motif but have different sequences and are found in gourd plants. uq.edu.aunih.gov
The bracelet subfamily is characterized by a relatively planar, circular ribbon-like topology due to all its peptide bonds being in the trans configuration. nih.govsci-hub.se In contrast, the Möbius subfamily is defined by the presence of a conserved cis-proline peptide bond in loop 5. frontiersin.orgsci-hub.se This cis-Pro bond induces a 180° twist in the peptide backbone, resulting in a topology that is conceptually a molecular Möbius strip. ebi.ac.ukuq.edu.au This structural difference also often correlates with other properties, such as the net charge of the molecule. nih.gov
Based on sequence analysis and structural characterization, This compound is classified as a member of the Möbius subfamily. nih.govwindows.netresearchgate.netxiahepublishing.com Its structure contains the characteristic backbone twist that defines this group.
Table 2: Comparison of Möbius and Bracelet Cyclotide Subfamilies
| Feature | Möbius Subfamily | Bracelet Subfamily | Reference |
|---|---|---|---|
| Defining Structural Trait | Presence of a cis-proline residue in loop 5, causing a 180° backbone twist. | Absence of the cis-proline twist; all peptide bonds are typically trans. | frontiersin.orguq.edu.ausci-hub.se |
| Backbone Topology | Twisted, resembling a Möbius strip. | Planar, circular, "bracelet-like". | ebi.ac.uksci-hub.se |
| Net Charge | Often neutral or containing fewer charged residues. | Tends to have a net positive charge due to residues like lysine (B10760008) and arginine. | nih.gov |
| Representative Example | this compound, Kalata B1 | Circulin A, Cliotide T1 | ebi.ac.ukresearchgate.netwindows.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Cliotide T1 |
| This compound |
| Tris(2-carboxyethyl)phosphine (TCEP) |
| N-ethylmaleimide (NEM) |
| Trypsin |
| Kalata B1 |
| Circulin A |
| Lysine |
| Arginine |
Biosynthesis and Genetic Basis of Cliotide T2 Expression
Identification and Characterization of Cliotide Precursor Genes
Cliotide precursor genes, including the one for Cliotide T2, have been identified and cloned from C. ternatea. nih.govresearchgate.net The translated sequences reveal a gene arrangement that is entirely different from the cyclotide precursors found in the Rubiaceae and Violaceae families. researchgate.netresearchgate.net In those families, a typical cyclotide gene encodes a precursor featuring an endoplasmic reticulum (ER) signal sequence, an N-terminal pro-peptide (NTPP), an N-terminal repeat (NTR) region, the mature cyclotide domain, and a C-terminal tail. researchgate.netnih.gov Cliotide precursors, however, lack the NTPP and NTR regions. researchgate.net Instead, the ER signal sequence is immediately followed by the mature cyclotide domain. researchgate.netresearchgate.net
A striking feature of cliotide genes is their chimeric nature, containing genetic elements from two distinct gene families: Albumin-1 from the Fabaceae family and cyclotides, which are more commonly found in families like Rubiaceae and Violaceae. nih.gov The gene architecture of cliotides shows a remarkable similarity to that of Albumin-1 (A1) genes. nih.govntu.edu.sg A typical A1 gene precursor consists of a signal peptide, an Albumin-1b (A1b) domain, a linker peptide, and an Albumin-1a (A1a) domain. nih.govntu.edu.sg
In the cliotide precursor gene, the cyclotide domain, which gives rise to the mature this compound, replaces the A1b domain. nih.govresearchgate.netresearchgate.net The precursor thus contains an ER signal region, the mature cyclotide domain, a short linker region, and an A1a domain, followed by a short C-terminal tail. nih.govresearchgate.netresearchgate.net This unique "gene-hijacking" arrangement, where a cyclotide domain is embedded within an albumin-1 gene structure, suggests a rare evolutionary event, such as horizontal gene transfer or convergent evolution. nih.govrsc.org This chimeric structure implies a different biosynthetic processing mechanism for cyclotides in the Fabaceae family compared to other cyclotide-producing plants. nih.govnih.gov
| Feature | Description | Source |
| Precursor Type | Chimeric | nih.govnih.gov |
| Component 1 | Albumin-1 gene elements | nih.govntu.edu.sg |
| Component 2 | Cyclotide gene elements | nih.gov |
| Structure | ER Signal -> Cyclotide Domain -> Linker -> A1a Domain -> C-terminal tail | nih.govresearchgate.netresearchgate.net |
| Key Difference | Cyclotide domain replaces the Albumin-1b (A1b) domain | nih.govresearchgate.net |
Analysis of the genomic DNA for cliotide precursors, including that of this compound, revealed the presence of a single intron. nih.govresearchgate.netntu.edu.sg This intron is located within the endoplasmic reticulum (ER) signal peptide region of the gene. nih.govntu.edu.sg The presence and location of this single intron are consistent with the genetic structure of other cysteine-rich peptide gene families, including albumin-1 genes in Fabaceae and cyclotide genes in the Rubiaceae family. nih.govresearchgate.net This shared intron architecture further supports the evolutionary link between these peptide families. nih.gov It is noteworthy that some cliotide genes, such as that for cliotide T7, have been found to contain no intron, suggesting a possible intron loss event during their evolution. nih.gov
Analysis of Chimeric Precursor Structures (Albumin-1 and Cyclotide Domains)
Enzymatic Mechanisms of Peptide Cyclization
The transformation of a linear peptide precursor into a stable, head-to-tail cyclized peptide is a critical post-translational modification in cyclotide biosynthesis. nih.gov This process is catalyzed by specific enzymes that recognize and process the precursor protein. nih.govnih.gov
The enzyme responsible for the backbone cyclization of cliotides in C. ternatea has been isolated and identified as Butelase-1. wikipedia.org Butelase-1 is an asparaginyl endopeptidase (AEP) that functions as a potent peptide ligase. researchgate.netigem.org It is considered the fastest and most efficient peptide ligase discovered to date, capable of catalyzing peptide cyclization with extraordinary speed and precision. wikipedia.orgigem.orguq.edu.au
Butelase-1 specifically recognizes a C-terminal Asn/Asp (Asx) residue in the precursor peptide, cleaving the peptide bond and subsequently forming a new peptide bond between the newly liberated C-terminus and the N-terminus of the mature cyclotide domain. igem.orgresearchgate.net Its natural function is the biosynthesis of cyclotides, and it demonstrates broad specificity, allowing it to cyclize a variety of peptide substrates provided they have the correct C-terminal recognition motif. igem.orgntu.edu.sg The discovery of Butelase-1 provides a definitive enzymatic basis for the cyclization of cliotides like this compound. wikipedia.orgntu.edu.sg
The involvement of Butelase-1 in cliotide biosynthesis is a specific validation of the broader asparaginyl endopeptidase (AEP) hypothesis for cyclotide maturation. xiahepublishing.comwindows.net This hypothesis posits that AEPs are the key enzymes responsible for the head-to-tail cyclization of cyclotides across different plant families. nih.govnih.gov The theory is based on the highly conserved asparagine (Asn) or occasionally aspartic acid (Asp) residue found at the C-terminus of the mature cyclotide domain in the precursor protein. nih.govxiahepublishing.com
This conserved residue acts as a recognition site for an AEP, which catalyzes both the cleavage of the C-terminal pro-peptide and the ligation of the N- and C-termini of the mature domain in a single processing event. nih.gov Studies where AEP gene expression was suppressed or inhibited resulted in a reduction of cyclic cyclotides and an accumulation of their linear precursors, providing strong evidence for the AEP-mediated cyclization mechanism. nih.gov Butelase-1, also known as CtAEP1, is a prime example of a specialized AEP that has evolved to favor the ligation (cyclization) reaction over hydrolysis, efficiently producing the cyclic cliotide structures. igem.orguq.edu.au
Role and Characterization of Butelase-1 in this compound Biosynthesis
Transcriptional Regulation of this compound Gene Expression
The expression of cyclotide genes, including those for cliotides, is subject to transcriptional regulation, leading to varying levels of these defense peptides in different plant tissues. uq.edu.auresearchgate.net In C. ternatea, cliotides are found in all examined plant tissues, but their distribution and abundance vary significantly. nih.govnih.gov For instance, this compound and T3 are highly expressed in the flowers and pods. nih.gov Other cliotides, like T9, are the most highly expressed in seeds, while certain cliotides are found in all tissues, suggesting a housekeeping role in plant defense. nih.govuq.edu.au
Studies have shown a positive correlation between the gene expression levels of specific cliotide transcripts and the corresponding peptide levels in the plant, indicating that transcriptional control is a key factor in determining the final peptide concentration. uq.edu.au For example, transcripts for Cter M, another prominent cliotide in C. ternatea, were found to be the most highly expressed cyclotide gene in the shoot, leaf, flower, and pod tissues. uq.edu.au The high expression levels of these genes suggest that cyclotides are a major component of the plant's defense system. uq.edu.au While the precise regulatory elements and transcription factors controlling this compound gene expression are still under investigation, the tissue-specific expression patterns point to a sophisticated regulatory network that governs the production of these peptides. uq.edu.aucabidigitallibrary.org
Identification of Cis-Regulatory Elements
Cis-regulatory elements (CREs) are non-coding DNA sequences that play a crucial role in regulating the transcription of nearby genes by serving as binding sites for transcription factors. uludag.edu.trnih.gov The regulation of gene expression is mediated by these CREs and the transcription factors that bind to them. nih.gov While the specific cis-regulatory elements governing the expression of the this compound gene have not been explicitly detailed in the reviewed literature, the unique chimeric nature of the cliotide precursor genes suggests a complex regulatory mechanism. The promoter regions of these genes likely contain specific CREs that are recognized by transcription factors involved in tissue-specific and developmentally regulated expression. The presence of a single intron in the signal peptide region of cliotide genes, a feature shared with albumin-1 genes, may also contain regulatory elements that influence expression. ntu.edu.sg Further research is needed to identify and characterize the specific CREs and transcription factors that control the expression of this compound.
Factors Influencing Gene and Peptide Expression Levels
The expression of this compound is subject to regulation by several factors, most notably tissue type and leaf senescence.
Tissue-Specific Expression: Cliotides exhibit a tissue-specific distribution pattern in Clitoria ternatea. While some cliotides are found in all examined tissues, suggesting a general defense role, others show highly localized expression. ntu.edu.sg For instance, this compound and T3 are predominantly expressed in the flowers and pods, where they can constitute over 70% of the total cyclotide content. ntu.edu.sg This localized high-level expression points towards a specialized function of this compound in the reproductive tissues of the plant.
Influence of Senescence: Studies have demonstrated that the expression levels of both cyclotide peptides and their corresponding gene transcripts are significantly lower in senescent (aging) leaves compared to young leaves. uq.edu.auuq.edu.au This finding has practical implications for harvesting, as obtaining maximal cyclotide content requires collection of young, actively growing plant material. uq.edu.auuq.edu.au The reduced expression in older leaves may reflect a reallocation of resources within the plant or a decreased need for high levels of defensive compounds in tissues that are nearing the end of their functional life.
Post-Translational Modifications and Maturation Pathways
The transformation of the linear precursor peptide into the mature, cyclic this compound involves a series of crucial post-translational modifications (PTMs). nih.govwikipedia.org These modifications are essential for its structure, stability, and biological activity.
The process begins with the translation of the chimeric albumin-1/cyclotide gene into a precursor protein. nih.gov This precursor is then directed to the vacuole, guided by an N-terminal signal sequence. igem.org Within the vacuole, the precursor undergoes significant processing. A key step is the excision of the mature cyclotide domain from the precursor protein. nih.gov
The defining modification is the head-to-tail cyclization of the peptide backbone. This reaction is catalyzed by a specific enzyme called asparaginyl endopeptidase (AEP), also known as legumain. nih.gov In C. ternatea, a particularly efficient AEP named butelase 1 has been identified and characterized. nih.gov Butelase 1 recognizes a specific C-terminal Asn/Asp (Asx) processing signal on the precursor, cleaves the peptide bond, and then ligates the newly freed C-terminus to the N-terminus of the peptide, forming the circular backbone. nih.govigem.org
In addition to cyclization, mature cliotides can undergo a variety of other PTMs, which contribute to the vast molecular diversity of these peptides. nih.govnih.gov These modifications can include:
Oxidation: The six conserved cysteine residues within the this compound sequence form three disulfide bonds, creating the characteristic cystine knot motif. nih.gov This knotted structure is crucial for the exceptional stability of cyclotides. nih.gov Enzymes such as protein disulfide isomerases (PDIs) are likely involved in facilitating correct disulfide bond formation. researchgate.net
Other Modifications: A wide array of other PTMs have been observed in cliotides from C. ternatea, including deamidation, hydroxylation, dehydration, glycosylation, and methylation. nih.govnih.gov These modifications further enhance the chemical diversity of the cliotide repertoire. nih.gov
The combination of precursor processing and various PTMs results in the "fuzzy" biosynthesis of cliotides, where a single gene can give rise to both cyclic and linear peptides, as well as multiple modified versions, thereby amplifying the molecular arsenal (B13267) of the plant. nih.gov
Evolutionary Trajectories of Cliotide Genes
The evolutionary origins of cliotide genes, including the precursor to this compound, are a subject of significant scientific interest, presenting a fascinating case of molecular evolution.
Phylogenetic Analysis with Related Cyclotides
Phylogenetic analyses have provided intriguing insights into the evolutionary relationships of cliotide genes. When the precursor protein sequences of cliotides are compared with cyclotide precursors from the Rubiaceae and Violaceae families, and with albumin-1 genes from the Fabaceae family, a surprising pattern emerges. The cliotide genes, including the one for this compound, cluster with the cyclotide genes from Rubiaceae and Violaceae, rather than with the albumin-1 genes from their own family, Fabaceae. nih.govntu.edu.sgresearchgate.net This unexpected clustering suggests a closer evolutionary link to cyclotides from other plant families than to the albumin genes from which they are thought to have arisen. researchgate.net
This finding supports the hypothesis that the cyclotide domain was incorporated into an ancestral albumin-1 gene in C. ternatea. nih.gov The analysis of a chromosome-level genome of C. ternatea revealed a massive 8- to 40-fold expansion of the albumin-1 gene family compared to other legumes, providing numerous gene loci for diversification. researchgate.netnih.gov
Hypotheses on Origin and Diversification
Two main hypotheses have been proposed to explain the unique chimeric nature and origin of cliotide genes:
Horizontal Gene Transfer (HGT): This hypothesis suggests that C. ternatea may have acquired the genetic information for the cyclotide domain from an unrelated species, likely from the Rubiaceae or Violaceae families, through a horizontal gene transfer event. nih.govntu.edu.sg The transferred genetic material would have then integrated into an existing albumin-1 gene. The phylogenetic clustering of cliotide genes with those from other cyclotide-producing families provides strong support for this scenario. nih.govresearchgate.net
Convergent Evolution: An alternative hypothesis is that the cyclotide domain in C. ternatea arose through convergent evolution. nih.govnih.gov In this scenario, an ancestral albumin-1b gene would have undergone a series of mutations, gradually transforming it into a cyclotide-like domain. nih.gov The structural similarities between albumin-1b peptides and cyclotides, such as the presence of a cystine knot, make this a plausible evolutionary pathway. nih.govnih.gov Recent genomic studies propose that the presence of cyclotides in C. ternatea enhances its defense against pests, which would have driven the evolutionary pressure for the conversion of albumin-1b chains into the more stable and potent cyclotides. researchgate.netnih.gov This process would also have required the co-evolution of AEPs capable of performing the cyclization. researchgate.netnih.gov
The massive expansion and subsequent diversification of the albumin-1 gene family in C. ternatea created genomic islands that facilitated the evolution and expression of a diverse suite of cyclotides, including this compound. researchgate.netnih.gov
Interactive Data Tables
Table 1: Factors Influencing this compound Expression
| Factor | Observation | Implication | Reference(s) |
|---|---|---|---|
| Tissue Specificity | High expression in flowers and pods (>70% of total cyclotides) | Specialized defensive role in reproductive tissues. | ntu.edu.sg |
| Senescence | Significantly lower peptide and transcript levels in senescent leaves | Optimal harvesting requires young leaves for maximum yield. | uq.edu.auuq.edu.au |
Table 2: Post-Translational Modifications of this compound and Related Peptides
| Modification | Description | Enzyme/Process | Reference(s) |
|---|---|---|---|
| Cyclization | Head-to-tail ligation of the peptide backbone. | Asparaginyl Endopeptidase (AEP), e.g., Butelase 1. | igem.orgnih.gov |
| Disulfide Bond Formation | Formation of three disulfide bonds creating a cystine knot. | Likely involves Protein Disulfide Isomerases (PDIs). | nih.govresearchgate.net |
| Other PTMs | Deamidation, oxidation, hydroxylation, dehydration, glycosylation, methylation. | Various specific enzymes. | nih.govnih.gov |
Table 3: Hypotheses on the Origin of Cliotide Genes
| Hypothesis | Description | Supporting Evidence | Reference(s) |
|---|---|---|---|
| Horizontal Gene Transfer (HGT) | The cyclotide domain was acquired from another plant family (e.g., Rubiaceae, Violaceae) and integrated into an albumin-1 gene. | Phylogenetic analyses show cliotide genes clustering with cyclotide genes from other families, not with Fabaceae albumin-1 genes. | nih.govntu.edu.sgresearchgate.net |
| Convergent Evolution | An ancestral albumin-1b gene independently evolved cyclotide-like features due to selective pressures. | Structural similarities between albumin-1b peptides and cyclotides; enhanced defense capabilities driving selection; co-evolution of AEP ligases. | nih.govresearchgate.netnih.gov |
Mechanistic Investigations of Cliotide T2 Bioactivity
Interactions with Biological Membranes
The primary mechanism of action for most cyclotides, including likely for Cliotide T2, involves direct interaction with and disruption of biological membranes. sci-hub.sexiahepublishing.com This interaction is governed by the peptide's amphipathic nature, where distinct patches of hydrophobic and hydrophilic amino acid residues on the molecule's surface facilitate its association with the lipid bilayer. researchgate.netwindows.net
Models of Membrane Permeabilization and Pore Formation
The bioactivity of this compound is fundamentally linked to its ability to permeabilize cell membranes, a hallmark of the cyclotide family. researchgate.netspandidos-publications.com While a definitive model has not been exclusively determined for this compound, its action can be understood through established models for antimicrobial and pore-forming peptides. The general mechanism for cyclotides proceeds in several stages: initial binding to the membrane surface, aggregation of peptide monomers, and subsequent disruption of the membrane's integrity through the formation of pores, leading to the leakage of cellular contents and cell death. xiahepublishing.comresearchgate.netnih.gov
Several models describe the architecture of such pores:
Barrel-Stave Model: In this model, peptide monomers assemble like staves in a barrel to form a transmembrane channel. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous pore. amazonaws.com
Toroidal Pore (Wormhole) Model: Here, the aggregated peptides induce a significant curvature in the membrane, causing the lipid monolayers to bend continuously from the outer to the inner leaflet. This creates a pore lined by both the peptides and the polar head groups of the lipid molecules. amazonaws.comnih.gov Molecular dynamics simulations of other antimicrobial peptides suggest that such pores can be disordered, with only a few peptides needed to stabilize the structure. nih.gov
Carpet Model: In this mechanism, peptides accumulate on the membrane surface, forming a "carpet-like" layer. At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles or transient pores without forming discrete, stable channels. amazonaws.com
For cyclotides specifically, evidence points towards a pore-forming mechanism that destabilizes the membrane. nih.gov Studies on the prototypical cyclotide kalata B1 suggest a process where the peptide first interacts with the membrane surface before inserting into the bilayer to form pores. nih.gov It is believed that the cytotoxic effects of this compound and its relatives stem from such membrane-disrupting activities. smolecule.comspandidos-publications.com
Influence of Membrane Composition (e.g., phospholipids (B1166683), cholesterol)
The composition of the target membrane plays a critical role in the bioactivity of cyclotides. The interaction is not merely a non-specific disruption but involves a degree of lipid selectivity.
Phospholipids: Cyclotides exhibit a known preference for binding to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. acs.orgresearchgate.netnih.govresearchgate.net This interaction is thought to be mediated by a conserved bioactive surface on the cyclotide molecule that specifically recognizes the PE headgroup. researchgate.net This binding is a crucial first step that facilitates the subsequent insertion into the membrane and pore formation. researchgate.netnih.gov In contrast, membranes composed primarily of phosphatidylcholine (PC) lipids are less susceptible to cyclotide-induced disruption. acs.org For cliotides, it has been hypothesized that electrostatic interactions are dominant when interacting with negatively charged bacterial membranes, whereas hydrophobic interactions are more critical for their effect on mammalian cell membranes. ntu.edu.sg
Cholesterol: The presence of cholesterol in mammalian cell membranes is a significant modulator of cyclotide activity. Cholesterol is known to decrease the lytic ability of cyclotides. acs.orgnih.gov It acts by increasing the packing density and mechanical rigidity of the lipid bilayer, which increases the energy required for the peptide to insert itself into the membrane. acs.orgnih.gov This condensing effect makes the membrane less permeable and more resistant to peptide-induced pore formation. acs.org This may explain why some cyclotides show selectivity between microbial and mammalian cells, the latter of which have membranes stabilized by high cholesterol content. ntu.edu.sg
Molecular Interactions with Protein Targets and Receptors
Binding Studies with Membrane Proteins
Some research suggests that this compound may interact with membrane proteins as part of its mechanism to disrupt cellular integrity. smolecule.com However, specific protein binding partners for this compound have not yet been identified. For the broader cyclotide class, the requirement of a specific chiral protein receptor for membrane activity is considered unlikely, as studies using an all-D enantiomer of kalata B1 (the mirror image of the natural peptide) showed it retained its bioactivity. nih.gov This suggests that the membrane-disrupting action is likely driven by lipid interactions rather than binding to a specific protein receptor. In other classes of peptides, however, pore formation can be mediated by complexation with a membrane protein, as seen with PNC-27 and HDM-2, but this represents a different mechanism. mdpi.com
Interactions with Specific Intracellular or Extracellular Targets
There is growing evidence that some cyclotides can translocate across the cell membrane and interact with intracellular components. nih.govxiahepublishing.com For instance, after membrane permeabilization, the cyclotide cycloviolacin O2 was detected within the mitochondria, cytoplasm, and nucleus of fungal cells, suggesting that toxicity might also stem from interactions with internal targets. uq.edu.au
For cliotides specifically, studies have shown that they can possess immunostimulatory properties. Cationic cliotides have been observed to augment the secretion of various cytokines and chemokines (including RANTES, MIP-1α, MIP-1β, IL-8, and TNF-α) in human monocytes. wikipedia.org This indicates an interaction with extracellular signaling pathways or cell surface receptors. However, as this compound has a net negative charge at physiological pH, it is unclear if it shares these specific immunostimulatory activities. spandidos-publications.com
Modulation of Cellular Signaling Pathways
Direct modulation of cellular signaling pathways is another potential mechanism of bioactivity for cyclotides, although specific data for this compound is limited. The aforementioned ability of certain cliotides to stimulate cytokine release is a clear example of signaling pathway modulation. wikipedia.org Other cyclotides have been shown to function as immunosuppressants by inhibiting T-lymphocyte proliferation. researchgate.net
In a study evaluating the ability of several cliotides, including T2, to chemosensitize paclitaxel-resistant lung cancer cells, the proposed mechanism was linked to increased membrane leakage. This allows the co-administered chemical agent to more easily pass through the cell membrane, rather than a direct modulation of a specific drug-resistance signaling pathway. spandidos-publications.com The study also found that the cytotoxic activity of the tested cliotides correlated with their net positive charge, further supporting a mechanism based on electrostatic interaction with the cell membrane followed by disruption. sci-hub.sespandidos-publications.com Given that this compound was the least cytotoxic and the only one with a net negative charge among those tested in that particular study, its primary mechanism appears to be consistent with general membrane perturbation, with no specific signaling pathway modulation yet identified. spandidos-publications.comnih.gov
Compound Data
Induction of Apoptosis and Necrosis in Cellular Models
The cytotoxic activity of this compound has been demonstrated in several human cancer cell models, including HeLa and A549 lung cancer cells. nih.govresearchgate.net Investigations into its mode of action indicate that its cytotoxic effects involve the induction of both apoptosis and necrosis. smolecule.com Apoptosis is a regulated, programmed form of cell death, whereas necrosis is typically an uncontrolled response to severe cellular injury, leading to inflammation. ptglab.commdpi.comptgcn.com
The primary mechanism by which cyclotides, including this compound, are thought to initiate cell death is through direct interaction with and disruption of the cell membrane. xiahepublishing.comspandidos-publications.com This membrane permeabilization can lead to a loss of cellular integrity and the leakage of cytoplasmic contents, which can trigger either apoptotic or necrotic pathways depending on the extent and nature of the damage. smolecule.comnih.gov In studies on HeLa cells, this compound was found to be the least cytotoxic among the four cliotides tested (T1-T4), with a half-maximal inhibitory concentration (IC50) of 8.0 μM. nih.gov In the A549 lung cancer cell line, this compound also demonstrated cytotoxic effects. researchgate.net The process generally involves the peptide binding to the cell membrane, potentially interacting with membrane proteins or lipids like phosphatidylethanolamine, leading to pore formation and subsequent cell death. smolecule.comnih.govresearchgate.net
Table 1: Cytotoxic and Hemolytic Activity of Selected Cliotides
| Compound | IC50 HeLa Cells (μM) | HD50 Human Erythrocytes (μM) |
|---|---|---|
| This compound | 8.0 | >100 |
| Cliotide T1 | 0.6 | 7.1 |
| Cliotide T3 | 2.0 | 13.1 |
| Cliotide T4 | 0.6 | 8.4 |
Source: Adapted from Nguyen et al., 2011. nih.gov IC50 is the half-maximal inhibitory concentration. HD50 is the concentration causing 50% hemolysis.
Effects on Gene Expression and Protein Synthesis
Current research into the bioactivity of this compound has primarily focused on its membrane-disrupting properties. There is limited direct evidence to suggest that its mechanism of action involves the specific regulation of gene expression or protein synthesis in target cells. khavinson.info
However, studies on the biosynthesis of this compound within its source plant, C. ternatea, have provided insights into its genetic origins. The genes for cliotides have been cloned, and it was discovered that the precursor for this compound is a chimeric protein. nih.gov This precursor gene contains elements from both the Albumin-1 genes of the Fabaceae family and cyclotide genes typically found in other plant families. nih.gov Specifically, the cliotide gene structure features a signal peptide followed by the cyclotide domain and a novel cysteine-rich domain at the C-terminus, an arrangement that differs from other known cyclotide precursors. nih.gov While this provides a detailed understanding of its production in plants, it does not describe its functional effects on the genetic machinery of target cells. The stability of the cyclotide scaffold against protein degradation is a key feature, but this relates to its structural resilience rather than an effect on protein synthesis pathways in other organisms. xiahepublishing.com
Immunomodulatory Mechanisms (e.g., cytokine and chemokine secretion)
Cliotides have been shown to possess significant immunomodulatory capabilities. Cationic cliotides, at a concentration of 1 μM, can enhance the secretion of a wide array of cytokines and chemokines in human monocytes. wikipedia.org This effect is observed in both resting monocytes and those stimulated with lipopolysaccharide (LPS). wikipedia.org
The most highly upregulated chemokines include RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), Macrophage Inflammatory Protein-1β (MIP-1β/CCL4), Interferon-γ-inducible Protein 10 (IP-10/CXCL10), and Interleukin-8 (IL-8/CXCL8). wikipedia.org The pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) is also significantly upregulated, with secretion levels increasing by as much as 129-fold. wikipedia.org This potent immunostimulating activity suggests that cliotides can act as modulators of the innate immune response. wikipedia.org
Table 2: Upregulation of Selected Cytokines and Chemokines by Cationic Cliotides in Human Monocytes
| Cytokine/Chemokine | State of Monocytes | Maximum Fold Increase |
|---|---|---|
| RANTES (CCL5) | Resting & LPS-stimulated | Up to 129-fold |
| MIP-1α (CCL3) | Resting & LPS-stimulated | Up to 129-fold |
| MIP-1β (CCL4) | Resting & LPS-stimulated | Up to 129-fold |
| IP-10 (CXCL10) | Resting & LPS-stimulated | Up to 129-fold |
| IL-8 (CXCL8) | Resting & LPS-stimulated | Up to 129-fold |
| TNF-α | Resting & LPS-stimulated | Up to 129-fold |
Source: Adapted from Cliotide - Wikipedia, based on primary research findings. wikipedia.org
Mechanisms of Action against Microorganisms
Antimicrobial Activity against Bacterial Strains (e.g., E. coli)
The antimicrobial activity of this compound against bacteria is a subject of conflicting reports in the scientific literature. A detailed 2011 study that characterized several novel cliotides, including T2, tested its activity against a panel of five bacterial strains. nih.gov This study reported that this compound, which belongs to the Möbius subfamily, was inactive against all tested strains, including the Gram-negative bacterium Escherichia coli, at concentrations up to 100 μM. nih.gov
In contrast, some other sources and databases list this compound as having antimicrobial activity against E. coli. smolecule.com However, the primary research evidence indicates a lack of significant bactericidal effect. nih.gov The general mechanism for antibacterial cyclotides involves electrostatic interactions with the negatively charged bacterial cell membrane, leading to membrane permeabilization and cell lysis. nih.govamazonaws.com For some cyclotides, this activity is specific to Gram-negative bacteria and is dependent on interactions with phosphatidylethanolamine (PE) lipids in the membrane. nih.govresearchgate.net Given the data from detailed functional assays, this compound does not appear to be a potent antibacterial agent. nih.gov
Table 3: Antimicrobial Activity of this compound against Various Bacterial Strains
| Bacterial Strain | Type | Minimal Inhibitory Concentration (MIC) in μM |
|---|---|---|
| Escherichia coli | Gram-negative | >100 |
| Klebsiella pneumoniae | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Staphylococcus aureus | Gram-positive | >100 |
| Enterococcus faecalis | Gram-positive | >100 |
Source: Adapted from Nguyen et al., 2011. nih.gov
Antifungal Activity Mechanisms
The general mechanism of action for antifungal cyclotides involves the disruption of fungal cell membranes. nih.govacs.org This process is thought to begin with the peptide binding to the membrane, followed by the formation of pores that disrupt cellular homeostasis, leading to the leakage of ions and metabolites and ultimately causing cell death. nih.govamazonaws.com Some antifungal peptides interact with specific components of the fungal membrane, such as phospholipids or glucosylceramide. frontiersin.org For instance, the cyclotide cycloviolacin O2 is known to selectively target and disrupt membranes that contain phosphatidylethanolamine. frontiersin.org
While the broader cyclotide family is known for these antifungal properties, specific studies detailing the antifungal activity and mechanistic pathways of this compound are not extensively documented. The fungicidal action of related peptides, such as plant defensins, can also involve entry into the cytoplasm and the induction of reactive oxygen species (ROS), but it is unknown if this compound shares this mechanism. amazonaws.com
Mechanisms of Action in Non-Mammalian Organisms
Cyclotides are understood to be part of the plant's natural defense system against pests. xiahepublishing.com As such, they exhibit bioactivity against various non-mammalian organisms, including insects and nematodes. researchgate.netwikipedia.org
Research has demonstrated that extracts from C. ternatea have nematicidal properties against the model nematode Caenorhabditis elegans. nih.gov The general mechanism for cyclotides against C. elegans involves dose-dependent toxicity where the peptides cause damage to the worm's mouth, pharynx, and midgut. nih.gov This interaction can also lead to the formation of bubble-like structures, or "blebs," on the nematode's membrane, indicating membrane disruption as a key toxicity mechanism. nih.govnih.gov
This compound is also considered to have insecticidal properties, contributing to its potential as a bio-pesticide. smolecule.com The mechanism for insecticidal cyclotides involves their ingestion by larvae, after which they disrupt the integrity of epithelial cells in the midgut, leading to cell lysis and arrested development. spandidos-publications.com Cyclotides expressed in different parts of the plant may have varied effectiveness; for example, cyclotides from roots and seeds have shown higher efficacy against nematode juveniles. wikipedia.org While these general mechanisms are well-described for the cyclotide family, specific studies detailing the precise interaction and effect of purified this compound on these non-mammalian organisms are limited.
Insecticidal Activity Pathways
The insecticidal action of cyclotides, including this compound, is primarily attributed to their ability to disrupt cellular membranes in susceptible insects. researchgate.netxiahepublishing.com This mechanism is a key component of the plant's natural defense system against herbivorous pests. nih.govacs.org The process typically begins upon ingestion of plant tissues containing these peptides by insect larvae. windows.net
Once ingested, cyclotides interact with the cells lining the insect's midgut. windows.net The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions on their molecular surfaces, facilitates their interaction with the lipid bilayer of the cell membranes. nih.gov Research suggests that this interaction leads to the permeabilization and disruption of the membrane's integrity. researchgate.netwindows.net This damage can occur through the formation of pores or other significant structural disturbances in the cell membrane, which compromises cellular homeostasis and leads to cell lysis and subsequent death of the insect. xiahepublishing.comnih.gov
Studies on peptides related to this compound have further elucidated this pathway. For instance, the b-chain peptide PA1b, which shares a structural class with cyclotides, exerts its insecticidal effects through membrane disruption, depolarization, and inhibition of vacuolar ATPase. nih.gov While this compound itself lacks the specific C₄RC₅ motif required for the activity seen in some b-chain peptides, its membrane-disrupting capabilities are central to its function in plant defense. nih.gov The extreme stability of the cyclotide structure, conferred by its cyclic cystine knot (CCK) motif, protects it from proteolytic degradation within the insect's digestive system, allowing it to reach and act upon the midgut cells effectively. researchgate.net
Table 1: Research Findings on the Insecticidal Mechanisms of Cyclotides
| Cyclotide/Related Peptide | Target Organism/Cell | Observed Mechanism | Reference |
|---|---|---|---|
| General Cyclotides | Lepidopteran Larvae | Damage to midgut cell membrane integrity upon ingestion. | windows.net |
| General Cyclotides | Insect Pests | Binding to and disruption of host cell membranes, leading to mortality. | researchgate.net |
| PA1b (b-chain peptide) | Insect Cells | Membrane disruption/depolarization, vacuolar ATPase inhibition. | nih.gov |
| Cter M (Cliotide T3) | Various Crop Pests | Active ingredient in a commercial bio-insecticide (Sero-X®), implying effective pest mortality. | researchgate.netresearchgate.net |
Nematocidal Activity Mechanisms (e.g., Caenorhabditis elegans)
The nematocidal properties of cyclotides have been extensively studied using the model organism Caenorhabditis elegans. researchgate.netnih.gov The mechanism of action involves severe physical damage to the nematode's tissues through direct interaction. nih.govuq.edu.au
Research has demonstrated that when C. elegans larvae are exposed to cyclotides, they suffer dose-dependent toxicity. researchgate.netnih.gov The primary targets of this activity are the nematode's mouth, pharynx, and midgut. researchgate.netuq.edu.au Ingestion or direct contact with the cyclotides leads to the disruption of these tissues. A characteristic feature of this toxic interaction is the formation of bubble-like structures, or "blebs," on the nematode's membrane. researchgate.netnih.gov The appearance of these blebs is an indicator of membrane rupture, which ultimately results in the death of the organism. nih.govuq.edu.au
The molecular structure of the cyclotides is critical to this activity. Studies involving single-point mutations have shown that the hydrophobic patches on the surface of the cyclotide molecule are essential for their toxicity against nematodes. nih.govuq.edu.au Disruption of these hydrophobic regions leads to a loss of nematocidal activity. nih.gov This finding underscores the importance of membrane interaction in the mechanism, as the hydrophobic regions are key to penetrating or destabilizing the lipid-based cell membranes of the nematode. nih.gov The activity of cyclotides is most pronounced against the young, underdeveloped larval stages of C. elegans, suggesting a life-cycle-specific vulnerability. uq.edu.au
**Table 2: Effects of Cyclotides on *Caenorhabditis elegans***
| Cyclotide | Observed Effect on C. elegans | Key Mechanistic Finding | Reference |
|---|---|---|---|
| General Cyclotides | Disruption of pharynx and intestines after ingestion. | Internal damage caused by ingestion or direct exposure. | nih.gov |
| Cycloviolacin O2, Hyen D | Formation of membrane blebs (bubble-like structures). | Membrane rupture leading to toxicity and death. | researchgate.netnih.gov |
| Kalata B1, Cycloviolacin O2, Hyen D | Damage to the mouth, pharynx, and midgut. | Toxicity is dose-dependent and targets specific tissues. | researchgate.netnih.gov |
| Mutated Cyclotides | Loss of toxicity. | Hydrophobic patches are crucial for nematocidal activity. | nih.govuq.edu.au |
Structure Activity Relationship Sar Studies of Cliotide T2 and Analogues
Analysis of Cyclic Topology and its Contribution to Activity and Stability
The defining characteristic of Cliotide T2 and other cyclotides is their cyclic cystine knot (CCK) motif. uq.edu.auplos.org This architecture, consisting of a head-to-tail cyclized peptide backbone cross-braced by three disulfide bonds, is the primary contributor to their exceptional stability against thermal, chemical, and enzymatic degradation. nih.govuq.edu.auspandidos-publications.com The cyclic nature of the backbone, in concert with the disulfide knot, locks the molecule into a highly constrained and stable conformation. nih.govuq.edu.au
Importance of Disulfide Bridges in Structural Integrity and Function
The three disulfide bridges in this compound (CysI-CysIV, CysII-CysV, and CysIII-CysVI) form a knotted arrangement that is fundamental to its three-dimensional structure and stability. uq.edu.auresearchgate.netnih.gov This cystine knot motif, where one disulfide bond passes through a macrocycle formed by the other two and the intervening backbone segments, provides significant rigidity to the molecule. uq.edu.auplos.org
Disulfide mapping of this compound has confirmed this knotted arrangement, which is a shared feature among cyclotides. researchgate.netnih.gov The integrity of these disulfide bonds is crucial for maintaining the correct folding and, consequently, the biological activity of the peptide. windows.net The presence of these three disulfide bridges is a common structural feature in many plant-derived biologics, contributing to their stability. researchgate.net The exceptional resistance of cyclotides to degradation is largely attributed to this robust, cross-braced structure. spandidos-publications.com
Role of Specific Amino Acid Residues and Loop Regions
The regions of the peptide backbone between the conserved cysteine residues are known as loops. uq.edu.au These loops are more variable in sequence and are critical determinants of the specific biological activities of cyclotides. researchgate.netnih.gov While the cystine knot provides the stable scaffold, the loops are responsible for the interactions with biological targets. nih.gov
For instance, the amphipathic nature of cyclotides, with distinct patches of hydrophobic and hydrophilic amino acids on their surface, is a key factor in their antimicrobial efficacy. nih.govacs.org This characteristic is largely determined by the amino acid composition of the loops. acs.org Research has shown that specific residues within the loops play crucial roles. For example, a conserved glutamic acid (Glu) residue in loop 1 is known to be important for stabilizing the scaffold. nih.govacs.org Masking the negative charge of this Glu residue can lead to a near-total loss of antimicrobial activity, suggesting its importance in maintaining the correct intramolecular interactions for biological function. nih.govacs.org
The loops also dictate the classification of cyclotides into subfamilies, such as Möbius and bracelet, which have different structural and functional properties. nih.gov For example, the presence of a cis-proline residue in loop 5 is a defining feature of the Möbius subfamily. nih.gov Modifications in the loop regions, such as amino acid substitutions or grafting of bioactive epitopes, can be used to alter the activity of cyclotides, but loops 1 and 4 are generally considered less amenable to modification due to their critical role in maintaining the disulfide bond structure. nih.gov
Impact of Peptide Net Charge on Biological Activity
The net charge of a cyclotide, determined by the presence of acidic and basic amino acid residues, significantly influences its biological activity, particularly its cytotoxicity. spandidos-publications.com Studies on various cliotides have revealed a correlation between net positive charge and increased cytotoxic activity. spandidos-publications.com
For instance, in a panel of cliotides tested against the A549 lung cancer cell line, cytotoxicity generally increased with a higher net positive charge. spandidos-publications.com Cliotide T4, with a net charge of +2, exhibited the highest cytotoxicity, while this compound, with a net charge of -1, was less potent. spandidos-publications.com However, this correlation is not absolute. Cliotides with very high positive charges (e.g., +3 and +4) showed reduced cytotoxicity, leading to the hypothesis that while a positive charge facilitates interaction with negatively charged cell membranes, an excessively high charge might alter the peptide's conformation and reduce its hydrophobicity, thereby impairing its ability to disrupt the membrane. spandidos-publications.com
In contrast, the net charge does not appear to be a primary determinant of anti-HIV activity, where the hydrophobicity of specific loops seems to be more critical. nih.govacs.org The manipulation of net charge through amino acid substitution is a key strategy in the design of cyclotide analogues with optimized activity profiles.
Design and Synthesis of Modified Cliotides for SAR Profiling
The robust and tolerant scaffold of cyclotides makes them ideal candidates for peptide engineering. nih.gov The design and synthesis of modified cliotides are crucial for conducting detailed structure-activity relationship (SAR) studies. nih.gov Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has been instrumental in producing a wide range of non-native cyclotides, including those with point mutations and chimeric sequences. uq.edu.au
These synthetic approaches allow for the systematic modification of the peptide, including:
Amino acid substitutions: To probe the role of individual residues in activity and stability. uq.edu.au
Grafting: The insertion of bioactive peptide sequences (epitopes) into the cyclotide framework to confer novel functionalities while benefiting from the stability of the scaffold. nih.govsci-hub.se
Modifications to the backbone: Including cyclization strategies and alterations to the loop sizes. uq.edu.au
These synthetic analogues are then subjected to functional assays to build a comprehensive SAR profile, which can guide the rational design of next-generation cyclotide-based therapeutics. nih.govrsc.org
Functional Characterization of Cliotide Mutants and Chimeric Constructs
The functional characterization of this compound mutants and chimeric constructs provides invaluable insights into the roles of different structural elements. nih.gov By systematically altering the sequence and observing the effects on biological activity, researchers can map the functional epitopes of the molecule.
For example, creating chimeric cyclotides by swapping loops between different subfamilies (e.g., Möbius and trypsin inhibitor) has been used to delineate the contributions of these loops to activities like cell penetration and cytotoxicity. nih.gov Studies have shown that substituting loops from a less active cyclotide into a more potent one can attenuate its activity, highlighting the critical role of the loop sequences. nih.gov
Similarly, creating mutants with single amino acid substitutions allows for the fine-mapping of residues that are essential for a particular function. sci-hub.se The functional analysis of these engineered peptides, often coupled with structural studies like NMR, helps to build a detailed understanding of the structural basis for their biological properties, which is essential for the future engineering of cyclotides for specific therapeutic applications. nih.gov
Advanced Methodologies and Experimental Models in Cliotide T2 Research
Analytical Techniques for Isolation and Characterization
The isolation and detailed characterization of Cliotide T2 rely on a combination of high-resolution separation and advanced spectrometric and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound from complex plant extracts. nih.govsmolecule.com Reverse-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. nih.govspandidos-publications.com
Crude extracts from Clitoria ternatea are typically subjected to RP-HPLC on a C18 column. nih.govresearchgate.net A common method involves a linear gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govhealthbiotechpharm.org this compound, being a hydrophobic peptide, elutes at a specific retention time, allowing for its separation from other plant components and related cyclotides. nih.govhealthbiotechpharm.org For instance, a linear gradient of 10–60% buffer B (acetonitrile with 0.05% TFA) at a flow rate of 1 ml/min can be used to purify this compound. nih.gov The purification process is monitored by UV absorbance, typically at 210 nm. nih.gov
| HPLC Parameter | Typical Value/Condition for this compound Purification |
| Column | Vydac C18 (250 × 4.6 mm or 250 x 10 mm) nih.gov |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) healthbiotechpharm.org |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) healthbiotechpharm.org |
| Gradient | Linear gradient, e.g., 10-60% of Mobile Phase B nih.gov |
| Flow Rate | 1-3 ml/min nih.gov |
| Detection | UV absorbance at 210 nm nih.gov |
Mass spectrometry (MS) is a cornerstone in the characterization of this compound, providing precise mass determination and sequence information. thermofisher.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is frequently used for the initial identification and mass profiling of this compound in plant extracts. nih.govresearchgate.net This technique allows for the rapid analysis of crude or partially purified samples, revealing a mass-to-charge (m/z) ratio of approximately 3260 Da for the native peptide. researchgate.net MALDI-TOF-MS is also instrumental in disulfide bond mapping. nih.gov By partial reduction and alkylation with N-ethylmaleimide (NEM), different isoforms with varying numbers of intact disulfide bonds can be generated and their mass shifts analyzed by MALDI-TOF-MS to deduce the disulfide connectivity. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides more in-depth structural information. nih.govresearchgate.net After purification by HPLC, this compound is typically reduced to break the disulfide bonds and alkylated with a reagent like iodoacetamide (B48618). nih.gov The linearized peptide is then subjected to enzymatic digestion using proteases such as trypsin or chymotrypsin. nih.gov The resulting peptide fragments are separated by liquid chromatography and sequenced by tandem mass spectrometry (MS/MS). nih.govnih.gov The fragmentation patterns, particularly the b- and y-ions, are interpreted to determine the amino acid sequence. nih.gov The presence of proline residues in this compound results in characteristic fragmentation patterns (Xxx-Pro bond cleavage) that can be diagnostic for this cyclotide. nih.govresearchgate.net
| Mass Spectrometry Technique | Application in this compound Research | Key Findings/Data |
| MALDI-TOF-MS | Initial identification, mass profiling, disulfide bond mapping. nih.govresearchgate.net | Native mass of ~3260 Da; analysis of partially reduced and NEM-alkylated forms to confirm disulfide knot. researchgate.net |
| LC-MS/MS | De novo sequencing, characterization of post-translational modifications. nih.govnih.gov | Provides fragment ion data (b- and y-ions) to confirm the amino acid sequence after reduction, alkylation, and enzymatic digestion. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution. windows.netxiahepublishing.com The highly constrained and knotted structure of cyclotides makes them well-suited for NMR studies as they tend to remain ordered in solution. windows.netxiahepublishing.com
Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton resonances and measure inter-proton distances. researchgate.net NOESY data is particularly crucial as it provides distance constraints that are used to calculate the 3D structure. The characteristic signal dispersion in the NMR spectra is indicative of a well-defined three-dimensional structure. researchgate.net NMR can also non-invasively probe the positions of the cysteine residues that form the disulfide knot. windows.netxiahepublishing.com
Mass Spectrometry-Based Proteomics and Peptidomics (e.g., MALDI-TOF-MS, LC-MS/MS)
In Vitro Cellular and Molecular Models
To understand the biological activities of this compound, researchers utilize various in vitro models that mimic cellular environments and biological membranes.
Cell culture systems are fundamental for assessing the cytotoxic and antimicrobial properties of this compound.
For cytotoxicity, various cancer cell lines are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to measure cell viability. nih.govnih.gov this compound has been tested against cell lines such as HeLa (human cervical cancer) and A549 (human lung cancer). nih.govnih.gov In these assays, cells are incubated with varying concentrations of this compound, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined. nih.gov For instance, this compound has shown cytotoxic effects against HeLa cells with an IC50 value of 8.0 μM. nih.govntu.edu.sg It has also demonstrated cytotoxicity against A549 cells. nih.gov
Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. ntu.edu.sg However, studies have shown that this compound, belonging to the Möbius subfamily, is largely inactive against a range of Gram-positive and Gram-negative bacteria at concentrations up to 100 μM. nih.govntu.edu.sg
| Cell Line/Organism | Assay Type | Finding for this compound |
| HeLa (Human Cervical Cancer) | Cytotoxicity (MTT Assay) nih.gov | IC50 = 8.0 μM nih.govntu.edu.sg |
| A549 (Human Lung Cancer) | Cytotoxicity (MTT Assay) nih.gov | Cytotoxic, with an IC50 value reported. nih.govsci-hub.se |
| Escherichia coli | Antimicrobial (MIC Assay) nih.gov | Inactive (>100 μM) nih.govntu.edu.sg |
| Staphylococcus aureus | Antimicrobial (MIC Assay) ntu.edu.sg | Inactive (>100 μM) ntu.edu.sg |
To study the interaction of this compound with biological membranes, which is believed to be a key aspect of its mechanism of action, researchers use simplified model systems that mimic the cell membrane. nih.gov
Liposomes are spherical vesicles composed of a phospholipid bilayer, closely resembling a natural cell membrane. nih.govnih.govmdpi.com They can be prepared with different lipid compositions to investigate the specificity of peptide-membrane interactions. nsf.gov The interaction of cyclotides with liposomes can be studied to understand how they bind to and potentially disrupt the membrane. nih.gov
Micelles are another type of membrane mimetic system, formed by detergents such as dodecylphosphocholine (B1670865) (DPC). nih.govresearchgate.net These are simpler, monolayer aggregates that are useful for studying the initial binding events of peptides to a lipid-like environment. nih.gov NMR studies of cyclotides in the presence of DPC micelles have provided insights into the conformation and orientation of the peptide when bound to a membrane surface. nih.gov Isothermal titration calorimetry (ITC) can be used with micelles to determine the thermodynamics of the binding interaction, revealing whether the process is driven by enthalpy or entropy. nih.gov
Enzyme Inhibition and Activation Assays
Research into the direct enzymatic interactions of this compound is an active area of investigation. While specific enzyme inhibition or activation assays solely focused on this compound are not extensively detailed in currently available literature, the broader family of cyclotides, including those from C. ternatea, has been studied for such properties. For instance, some cyclotides are known to act as protease inhibitors. nih.gov The study of these interactions is crucial for understanding the mechanisms behind the observed biological activities of this compound. Assays involving proteases are particularly relevant given the role of cyclotides in plant defense against pests. windows.netxiahepublishing.com
Advanced "-omics" Approaches (e.g., proteomics, metabolomics, genomics)
The application of "-omics" technologies has been instrumental in characterizing this compound and its biological context.
Genomics and Transcriptomics: The gene encoding this compound has been identified and cloned. nih.gov Genomic and transcriptomic sequencing have revealed that the precursor genes for cliotides, including T2, can have missense mutations that affect their expression levels. uq.edu.au These studies have also shown that cliotide precursor genes contain a single intron in the signal peptide region, a feature shared with other cysteine-rich peptide families. nih.govresearchgate.net Transcriptomic analysis of different C. ternatea tissues has provided insights into the tissue-specific expression of various cliotides, with this compound being highly expressed in flowers and pods. ntu.edu.sgresearchgate.netdoi.org
Proteomics: Proteomic approaches, particularly mass spectrometry, have been central to the discovery, sequencing, and characterization of this compound and other cliotides. nih.govdoi.org These techniques have enabled the identification of a diverse suite of cyclotides in C. ternatea and have revealed variations in their expression across different plant tissues and accessions. uq.edu.audoi.org Proteomic strategies have been developed to rapidly identify known and novel cyclotide sequences, accelerating the pace of discovery. researchgate.net Disulfide mapping of this compound, a key proteomic technique, has confirmed its characteristic cystine knot motif. nih.gov
Metabolomics: While specific metabolomics studies focusing solely on the impact of this compound are not detailed, the broader analysis of C. ternatea extracts involves the characterization of its diverse metabolite profile, which includes a wide array of cyclotides.
In Vivo Non-Human Model Organisms
To understand the biological activities of this compound in a living system, researchers have turned to various non-human model organisms.
Insect Bioassays for Pest Management Research
The insecticidal properties of cyclotides are a major focus of research, with direct implications for pest management. iaea.org Bioassays using various insect models have demonstrated the potent activity of C. ternatea extracts and isolated cyclotides. nih.govresearchgate.net For example, Cter M, another cliotide from C. ternatea, is the active ingredient in a commercial bio-insecticide. researchgate.net While specific bioassay data for purified this compound is not always singled out, the general insecticidal activity of cliotide-rich extracts points to its potential in this area. uq.edu.au The mechanism of action is believed to involve the disruption of insect cell membranes. nih.gov Laboratory bioassays are crucial for determining the toxicity and efficacy of such compounds against various insect pests. entomoljournal.comcabidigitallibrary.org
Nematode Models for Anti-Parasitic Research (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a valuable model for studying the anti-parasitic properties of cyclotides. wikipedia.org Research has shown that cyclotides from C. ternatea can protect against β-amyloid toxicity in transgenic C. elegans models of Alzheimer's disease. biorxiv.orgnih.govresearchgate.net These studies have demonstrated that cyclotide-rich fractions can delay paralysis and improve chemotaxis defects in these worms. nih.govresearchgate.net Furthermore, cyclotides have shown activity against gastrointestinal nematode parasites of livestock in in-vitro assays. nih.gov The proposed mechanism involves interaction with the nematode's cuticle and disruption of membranes in the mouth, pharynx, and midgut. nih.gov The use of C. elegans and other nematode models is crucial for identifying potential new anthelmintic drug targets. ukri.orgfrontiersin.orgplos.org
Plant-Based Expression Systems for Biosynthesis Studies
Understanding the biosynthesis of this compound is key to potentially harnessing it for various applications. Plant-based expression systems are powerful tools for these studies. frontiersin.org Researchers have successfully produced cyclotides in non-cyclotide-producing plants like Nicotiana benthamiana by co-expressing the cyclotide precursor gene with the necessary enzymes, such as asparaginyl endopeptidases (AEPs), which are responsible for the backbone cyclization. nih.govresearchgate.net These studies have also explored the use of different precursor gene structures to optimize peptide yield. nih.gov Such plant-based production platforms offer a scalable and cost-effective method for producing these complex peptides. researchgate.net
Computational and Theoretical Chemistry Approaches
Computational methods are increasingly being used to complement experimental research on this compound and other cyclotides.
Molecular Docking and Dynamics: Molecular docking simulations have been employed to predict the binding interactions of cyclotides with various biological targets. nih.govscienceopen.com For instance, in silico studies have modeled the interaction between cyclotides and β-amyloid structures, providing insights into their potential neuroprotective mechanisms. biorxiv.orgnih.gov These simulations have shown that cyclotides can bind effectively to Aβ structures through hydrogen bonding and hydrophobic interactions, potentially destabilizing toxic amyloid assemblies. biorxiv.orgnih.gov
Conceptual Density Functional Theory (CDFT): While not yet widely applied specifically to this compound, advanced computational approaches like Conceptual DFT-based Computational Peptidology (CDFT-CP) are being developed to study the chemical reactivity and stability of peptides. preprints.org These methods could provide deeper insights into the structure-function relationships of this compound in the future.
The combination of these advanced methodologies and experimental models is providing a comprehensive understanding of this compound, from its genetic origins and biosynthesis to its biological activities and potential applications.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides a high-resolution view of the dynamic behavior of peptides like this compound in a simulated physiological environment. researchgate.net In the context of this compound research, MD simulations are crucial for understanding its conformational flexibility, stability, and the structural changes it undergoes when interacting with its biological targets. nih.govmdpi.com
The process begins with an initial three-dimensional structure of the peptide, often obtained from experimental methods like NMR spectroscopy or homology modeling. researchgate.net This structure is then placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. researchgate.net The simulation calculates the forces between atoms and uses Newton's equations of motion to predict their subsequent positions and velocities over very short time intervals (femtoseconds). researchgate.net By integrating these equations over hundreds of nanoseconds or even microseconds, a trajectory is generated that reveals the peptide's conformational landscape. nih.govmdpi.com
Key analyses performed on the MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the analysis of hydrogen bonds and secondary structure elements (alpha-helices and beta-sheets) to monitor conformational changes. mdpi.com For instance, studies on related cyclotides from Clitoria ternatea have used MD simulations to demonstrate how these peptides can bind to and destabilize amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease. nih.gov These simulations revealed that cyclotides can cause an unfolding process in the Aβ structure by weakening the inter-strand hydrogen bonds, highlighting the method's ability to provide atomic-level insights into mechanisms of action. nih.gov
| Simulation Parameter | Purpose | Typical Value/Condition |
| Force Field | Describes the potential energy of the system (e.g., AMBER, GROMOS). researchgate.netmdpi.com | AMBER03, GROMOS96 |
| Solvent Model | Explicitly represents water molecules surrounding the peptide. | TIP3P, SPC/E |
| Simulation Time | Duration of the simulation to capture relevant biological motions. nih.gov | 100 ns - 1 µs |
| Time Step | The interval between calculations of motion. nih.gov | 2.0 fs |
| Temperature | Maintained to mimic physiological conditions (e.g., 300 K). nih.gov | 300 K |
| Pressure | Maintained to mimic physiological conditions (e.g., 1 bar). nih.gov | 1 bar |
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor or target, typically a protein). nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding the molecular basis of ligand-protein recognition. nih.govfrontiersin.org It allows researchers to model the interaction between a small molecule and a protein at the atomic level. nih.gov
The docking process involves two main steps: sampling and scoring. nih.gov First, the algorithm samples a vast number of possible conformations and orientations (poses) of the ligand within the binding site of the target protein. nih.gov To achieve this, the ligand is typically treated as flexible, while the receptor may be kept rigid or allowed partial flexibility to account for induced-fit effects. nih.gov Following the generation of poses, a scoring function is used to estimate the binding affinity for each pose. nih.gov These functions calculate a score based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds between the ligand and the target. frontiersin.org The pose with the best score is predicted as the most likely binding mode. nih.gov
In research involving cyclotides, molecular docking has been employed to screen for potential inhibitors against various protein targets. biorxiv.org For example, computational docking analyses have been used to evaluate how cyclotides from Clitoria ternatea bind to different forms of Aβ structures, identifying key hydrogen bonding and hydrophobic interactions. nih.gov Such studies can predict which amino acid residues in the target protein are crucial for the interaction, providing valuable information for designing more potent or specific therapeutic agents. researchgate.net The binding energy, typically expressed in kJ/mol or kcal/mol, provides a quantitative measure of the stability of the ligand-receptor complex. biorxiv.org
| Docking Output | Description | Example from Cyclotide Research |
| Binding Energy | An estimate of the binding affinity; lower values indicate a more stable complex. biorxiv.orgresearchgate.net | -189.28 kJ/mol for cycloviolacin O36 with SpNanA. biorxiv.org |
| Predicted Pose | The 3D orientation and conformation of the ligand in the target's binding site. nih.gov | Cyclotide positioned within the active site of a target enzyme. |
| Interacting Residues | Specific amino acids in the target protein that form bonds with the ligand. biorxiv.org | Hydrogen bonds with Arg_706 and Ser_712. researchgate.net |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic, electrostatic). nih.govresearchgate.net | Hydrogen bonding, salt bridges, and hydrophobic interactions. nih.govbiorxiv.org |
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations are employed to investigate the electronic structure and properties of molecules from first principles, based on the fundamental laws of quantum mechanics. aps.org These methods, such as Density Functional Theory (DFT), provide highly detailed information about electron distribution, orbital energies, and reactivity, which cannot be fully captured by classical molecular mechanics force fields used in MD simulations. arxiv.org While specific QM studies on this compound are not prominent, the methodology offers a powerful approach to understanding its intrinsic chemical characteristics.
The application of QM calculations to a peptide like this compound would involve solving the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for the molecule's electronic system. Such calculations can determine a range of electronic properties. For example, they can map the electrostatic potential onto the molecule's surface, revealing the distribution of positive and negative charges that govern how it interacts with other molecules and its environment. This is crucial for understanding its solubility and binding mechanisms at a fundamental level. nih.gov
Furthermore, QM calculations can determine properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). arxiv.org These values are direct measures of a molecule's ability to participate in redox reactions. nih.gov For a bioactive peptide, these electronic properties can be linked to its mechanism of action, such as the ability to generate reactive oxygen species or interact with metal ions. The analysis of frontier molecular orbitals (the HOMO and LUMO) can also provide insights into the sites of a molecule most likely to be involved in chemical reactions.
| Electronic Property | Description | Relevance to this compound |
| Electrostatic Potential | The charge distribution across the molecule's surface. | Predicts regions involved in electrostatic interactions with biological targets. |
| Ionization Potential | The energy required to remove an electron from the molecule. arxiv.org | Indicates the molecule's susceptibility to oxidation. |
| Electron Affinity | The energy released when an electron is added to the molecule. arxiv.org | Indicates the molecule's ability to be reduced. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Helps identify the most reactive sites for electron donation or acceptance. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interaction with polar environments like water. |
Future Directions and Emerging Research Avenues for Cliotide T2
Exploration of Undiscovered Cliotide Variants and Their Properties
The discovery of Cliotide T2 is likely just the beginning of uncovering the full diversity of cyclotides within Clitoria ternatea and other species of the Fabaceae family. pnas.orgresearchgate.net While over 400 cyclotides have been identified across several plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Solanaceae, and Fabaceae, this is believed to be a fraction of the total number. nih.govxiahepublishing.com In silico screening of transcriptomic and proteomic data has already suggested the existence of tens of thousands of cyclotides in the Violaceae family alone, indicating a vast, untapped resource of novel peptides. nih.govoup.com
Future research will focus on the systematic screening of different Clitoria ternatea tissues—such as leaves, stems, roots, flowers, and seeds—to identify and sequence new cliotide variants. oup.comntu.edu.sg Variations in the amino acid sequences of the loops between the conserved cysteine residues can lead to diverse biological activities. xiahepublishing.com Investigating these novel variants will be crucial for understanding their structure-function relationships and identifying candidates with enhanced or entirely new properties, such as improved antimicrobial or cytotoxic effects. wikipedia.orgnih.gov
Investigation of Novel Biosynthetic Pathways and Genetic Regulation
The biosynthesis of cliotides in the Fabaceae family presents a fascinating and unusual case. Unlike cyclotides in the Rubiaceae and Violaceae families, which are typically encoded by dedicated genes that can produce multiple copies or a variety of cyclotides, the gene for this compound is embedded within an albumin-1 gene. pnas.orgnih.gov This chimeric gene structure, where the cyclotide domain replaces the albumin-1 b-chain, suggests a unique evolutionary and biosynthetic pathway. pnas.orgpnas.org
A key area of future research will be to fully elucidate the enzymatic machinery responsible for the excision and cyclization of this compound from its precursor protein. pnas.orgrsc.org The asparaginyl endopeptidase (AEP) known as butelase-1, found in C. ternatea, has been identified as a highly efficient enzyme for peptide ligation and is crucial for the cyclization process. wikipedia.orgnih.govresearchgate.net Further investigation into the specific proteases involved in the N-terminal and C-terminal processing of the cliotide precursor is needed. rsc.orgresearchgate.net Understanding the genetic regulation of cliotide expression, including how factors like tissue type and environmental stressors influence their production, will also be a critical area of study. uq.edu.aunih.gov
Application of Advanced Structural Biology Techniques for High-Resolution Structures
High-resolution three-dimensional structures are fundamental to understanding the function of cyclotides like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary technique for determining the solution structures of cyclotides, revealing their compact and highly constrained cystine knot topology. xiahepublishing.comcontractlaboratory.com This technique is particularly well-suited for cyclotides due to their inherent stability and ordered structure in solution. xiahepublishing.com
Future research will leverage advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to obtain even higher-resolution structures of this compound and its variants. These techniques can provide detailed insights into the precise arrangement of the disulfide bonds and the conformation of the backbone loops. uq.edu.au High-resolution structural data is invaluable for computational modeling and for understanding how specific amino acid residues contribute to the peptide's stability and biological activity. This knowledge is essential for the rational design of engineered cliotides with novel functions.
Development of Engineered Cliotide Scaffolds for Biotechnological Innovation
The exceptional stability and tolerance to sequence modification make the cyclotide scaffold an ideal framework for protein engineering and drug design. nih.govmdpi.comsci-hub.se The concept of "molecular grafting," where a bioactive peptide epitope is inserted into a loop of the cyclotide scaffold, has shown great promise for creating novel molecules with targeted biological activities. nih.govresearchgate.net
Future efforts in this area will focus on using the this compound scaffold to develop new therapeutics and biotechnological tools. nih.gov By replacing specific loop regions with sequences that target disease-related proteins, such as enzymes or cell surface receptors, it is possible to create highly stable and specific inhibitors or modulators. mdpi.comresearchgate.net The ability of some cyclotides to cross cell membranes opens up the possibility of targeting intracellular protein-protein interactions. nih.gov Engineered cliotides could be developed for a wide range of applications, from anticancer agents to antimicrobial peptides and diagnostic imaging agents. nih.govsci-hub.se
Table 1: Examples of Engineered Cyclotides and their Applications
| Scaffold | Grafted Epitope/Target | Application | Reference |
|---|---|---|---|
| MCoTI-I/II | CXCR4 antagonists | Anti-cancer | mdpi.com |
| Kalata B1 | Vascular endothelial growth factor receptor | Anti-angiogenesis | windows.net |
Synergistic Interactions with Other Phytochemicals
Future research should investigate whether the presence of other phytochemicals enhances the biological activity of this compound, or vice versa. nih.gov For example, other compounds could potentially increase the membrane permeability for cliotides or modulate the host's immune response in a way that complements the cliotide's activity. Understanding these synergistic relationships could lead to the development of more effective plant-based therapies and a better appreciation of the complex chemical ecology of Clitoria ternatea.
Elucidation of this compound Role in Plant-Environment Interactions
The natural function of cyclotides in plants is primarily defensive, protecting against pests and pathogens. oup.comwindows.net The expression of different cyclotides can be tissue-specific, suggesting specialized roles in protecting different parts of the plant. ntu.edu.sgwikipedia.org For instance, some cyclotides are more effective against insect larvae, while others show greater activity against nematodes. wikipedia.orgwindows.net
A key area for future investigation is the specific role of this compound in the interaction of Clitoria ternatea with its environment. This includes its effectiveness against various herbivores and pathogens relevant to the plant's natural habitat. Furthermore, research into how environmental stressors, such as drought, salinity, or microbial attack, influence the expression and regulation of this compound will provide insights into the plant's adaptive responses. researchgate.netmaxapress.comnih.gov This knowledge could have applications in agriculture, potentially leading to the development of hardier crops or natural pesticides.
Comparative Studies with Cyclotides from Diverse Plant Families
While cyclotides share a common structural framework, there is significant diversity in their sequences and biological activities across different plant families. nih.govxiahepublishing.com Comparative studies between this compound from the Fabaceae family and cyclotides from the Rubiaceae, Violaceae, and Cucurbitaceae families can provide valuable insights into their evolution and structure-function relationships. researchgate.netpnas.org
Future research should focus on comparing the biosynthetic pathways, genetic organization, and biological activities of cliotides from these different plant families. For example, comparing the chimeric albumin-cyclotide gene structure in Clitoria ternatea with the dedicated cyclotide genes in Viola and Oldenlandia can shed light on the evolutionary origins of these fascinating molecules. pnas.orgnih.gov Such comparative analyses will not only deepen our fundamental understanding of cyclotides but also expand the toolbox of scaffolds and bioactive sequences available for biotechnological applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Butelase-1 |
| Anthocyanins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
